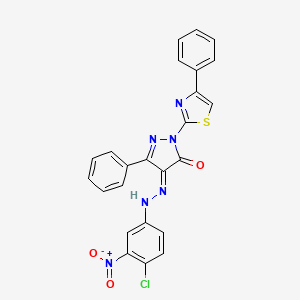
盐酸曲美他嗪
描述
Trimetazidine dihydrochloride is the dihydrochloride salt of Trimetazidine. It is a drug used for the treatment of angina pectoris . It is capable of improving the left ventricular function in diabetic patients suffering coronary heart disease as well as treating the symptoms of patients suffering heart failure of different etiologies .
Synthesis Analysis
A new synthetic route of trimetazidine hydrochloride was designed and carried out. This improved synthesis can be used industrially with a lower cost, fewer steps, simpler operation, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of Trimetazidine dihydrochloride can be found in various sources .Chemical Reactions Analysis
Trimetazidine dihydrochloride is an anti-anginal drug, which possesses protective properties against ischemia inducing heart damage . A new procedure for liquid chromatographic analysis was successfully developed, optimized, and applied in assessment of trimetazidine dihydrochloride .Physical And Chemical Properties Analysis
Trimetazidine dihydrochloride is a slightly hygroscopic, white or almost white crystalline powder . Its dihydrochloride salt is freely soluble in water and sparingly soluble in alcohol .科学研究应用
心脏能量代谢调节
盐酸曲美他嗪将心脏能量代谢从脂肪酸氧化转向葡萄糖氧化。这种机制涉及抑制线粒体长链 3-酮酰辅酶 A 硫醇酶,这会导致脂肪酸氧化率降低和葡萄糖氧化率增加。这种代谢调节被认为可以保护缺血性心脏,这凸显了曲美他嗪在不影响心肌耗氧量或心脏工作的情况下管理心绞痛等疾病的潜力 (Kantor et al., 2000)。
心肌保护
曲美他嗪对心肌缺血/再灌注损伤具有保护作用。它减轻氧化应激、细胞凋亡和炎症,正如在吸烟诱导的大鼠左心室重塑中所证明的那样。这表明,除了其代谢作用外,曲美他嗪还可以通过减少氧化应激和炎症等有害过程提供心脏保护作用 (Xiaoping Zhou et al., 2012)。
药代动力学和制剂开发
研究还集中在曲美他嗪制剂的生物等效性和药代动力学上。例如,对两个品牌的曲美他嗪片剂进行的体外溶出和体内生物等效性评估表明,两种制剂都被认为具有生物等效性,表明它们可以互换使用。这项研究支持了用于临床使用的曲美他嗪递送系统的持续开发和优化 (S. Helmy & N. Mansour, 2014)。
作用机制
Target of Action
Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .
Mode of Action
Trimetazidine dihydrochloride acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .
Biochemical Pathways
The action of Trimetazidine dihydrochloride affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .
Pharmacokinetics
Trimetazidine dihydrochloride is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .
Result of Action
The primary result of Trimetazidine dihydrochloride’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .
Action Environment
The action of Trimetazidine dihydrochloride can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.
安全和危害
未来方向
Trimetazidine dihydrochloride has a beneficial effect on the inflammatory profile and endothelial function and shows diverse benefits by reducing the number and the intensity of angina attacks and improving the clinical signs and symptoms of myocardial ischemia given as monotherapy as well as combined with other antianginal agents .
生化分析
Biochemical Properties
Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, trimetazidine dihydrochloride modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .
Cellular Effects
Trimetazidine dihydrochloride exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, trimetazidine dihydrochloride has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .
Molecular Mechanism
At the molecular level, trimetazidine dihydrochloride inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of trimetazidine dihydrochloride under ischemic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimetazidine dihydrochloride have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that trimetazidine dihydrochloride continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .
Dosage Effects in Animal Models
The effects of trimetazidine dihydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, trimetazidine dihydrochloride may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Trimetazidine dihydrochloride is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .
Transport and Distribution
Trimetazidine dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . Trimetazidine dihydrochloride interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trimetazidine dihydrochloride involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine followed by reduction of the resulting intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3,4,5-trimethoxybenzoic acid", "thionyl chloride", "1-(2,3,4-trimethoxybenzyl)piperazine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Conversion of 3,4,5-trimethoxybenzoic acid to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride", "Condensation of 3,4,5-trimethoxybenzoyl chloride with 1-(2,3,4-trimethoxybenzyl)piperazine to form intermediate", "Reduction of the intermediate with sodium borohydride to form Trimetazidine", "Quaternization of Trimetazidine with hydrochloric acid to form Trimetazidine dihydrochloride" ] } | |
CAS 编号 |
13171-25-0 |
分子式 |
C14H23ClN2O3 |
分子量 |
302.80 g/mol |
IUPAC 名称 |
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |
InChI 键 |
QHWBCHACIJBSFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |
外观 |
Solid powder |
其他 CAS 编号 |
13171-25-0 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



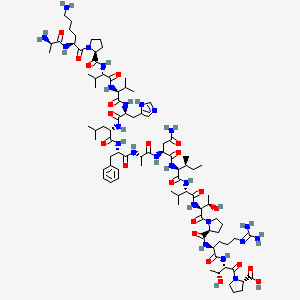
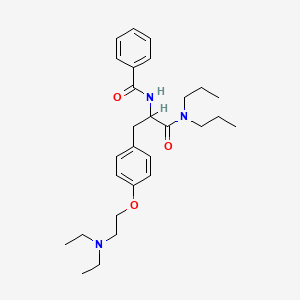


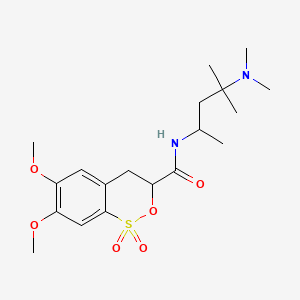
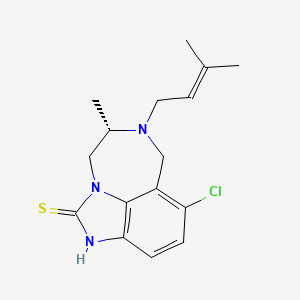




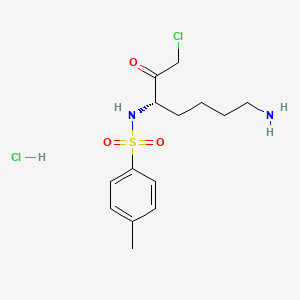
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
